molecular formula C9H11N5O2 B2970956 1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 1021030-19-2

1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

Cat. No.: B2970956
CAS No.: 1021030-19-2
M. Wt: 221.22
InChI Key: RQBXWYCNFZBGPT-UHFFFAOYSA-N
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Description

The compound is a derivative of pyrimidone . Pyrimidones are a class of compounds that have been studied for their potential medicinal properties .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds such as 6-substituted 5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4-diones have been synthesized through three-component reactions of 6-aminouracils and 6-aminothiouracils with formaldehyde and primary amines .

Scientific Research Applications

Tautomerism and Molecular Interactions

Studies have explored the tautomerism of nucleic acid bases, including the effects of molecular interactions on tautomeric equilibria, which is crucial for understanding DNA replication and transcription processes. Research indicates that tautomeric shifts in purine and pyrimidine bases, due to interactions with their environment, can significantly affect the stability of these molecules and potentially lead to mutations (Person et al., 1989).

Bioactive Fused Heterocycles as Enzyme Inhibitors

Purine-utilizing enzymes (PUEs) are targeted by heterocyclic compounds for their role in diseases like cancer and autoimmune disorders. Heterocyclics as purine-utilizing enzyme inhibitors (PUEIs) have shown broad-spectrum medicinal activities, highlighting the potential of these compounds in designing drugs for various diseases (Chauhan & Kumar, 2015).

Anti-inflammatory Activity of Pyrimidine Derivatives

Substituted tetrahydropyrimidine derivatives have been studied for their potential in vitro anti-inflammatory activity, demonstrating the significance of such compounds in designing new anti-inflammatory drugs. These findings underscore the therapeutic potential of pyrimidine derivatives in treating inflammation-related conditions (Gondkar, Deshmukh, & Chaudhari, 2013).

Metabolic Role in Cancer

The non-proliferative role of pyrimidine metabolism (PyM) in cancer highlights the importance of these pathways beyond cell growth. PyM influences differentiation in cancers from different origins and may affect metastasis, offering a new perspective on the role of pyrimidines as potential oncometabolites and therapeutic targets (Siddiqui & Ceppi, 2020).

Nucleobase Transporters

The transport of nucleobases across biological membranes is critical for nucleic acid and nucleotide metabolism. Nucleobase transporters, identified in a range of organisms, are essential for the uptake and proper functioning of purines and pyrimidines in cellular processes, highlighting their importance in both basic biology and potential therapeutic applications (de Koning & Diallinas, 2000).

Properties

IUPAC Name

1-methyl-6,7,8,9-tetrahydropurino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N5O2/c1-13-6-5(7(15)12-9(13)16)14-4-2-3-10-8(14)11-6/h2-4H2,1H3,(H,10,11)(H,12,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQBXWYCNFZBGPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N3CCCNC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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